molecular formula C23H26N2O4S B330927 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B330927
M. Wt: 426.5 g/mol
InChI Key: MAIAZVDVDFDNIQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole group, a benzothiophene core, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Benzothiophene Core: This involves the cyclization of appropriate thiophene precursors under acidic conditions.

    Coupling of the Benzodioxole and Benzothiophene Units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the Carboxamide Functionality: This can be done through the reaction of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiophene moieties.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide functionality.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole group is known for its bioactivity, which could be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The benzodioxole group might interact with active sites, while the benzothiophene core could provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • **2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

What sets 2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combination of a benzodioxole group with a benzothiophene core and a carboxamide functionality. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H26N2O4S/c1-23(2,3)14-6-7-15-18(11-14)30-22(20(15)21(24)27)25-19(26)9-5-13-4-8-16-17(10-13)29-12-28-16/h4-5,8-10,14H,6-7,11-12H2,1-3H3,(H2,24,27)(H,25,26)/b9-5+

InChI Key

MAIAZVDVDFDNIQ-WEVVVXLNSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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